molecular formula C23H17ClN2OS B2728262 N-(4-benzhydrylthiazol-2-yl)-2-chlorobenzamide CAS No. 391220-62-5

N-(4-benzhydrylthiazol-2-yl)-2-chlorobenzamide

Cat. No. B2728262
CAS RN: 391220-62-5
M. Wt: 404.91
InChI Key: PUWSEHBNXLMNBQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

This would involve a detailed step-by-step process of how the compound is synthesized from its constituent reactants, including the conditions required for the reaction and the yield of the product .


Molecular Structure Analysis

This would involve the use of spectroscopic techniques like NMR, IR, and mass spectrometry to determine the structure of the compound .


Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes, the conditions required for these reactions, and the products formed .


Physical And Chemical Properties Analysis

This would involve studying the compound’s physical properties like melting point, boiling point, solubility, and chemical properties like its acidity or basicity .

Scientific Research Applications

  • Antitumor Activity Enhancement BTA-EG6, as it is sometimes referred to, has shown promise in enhancing the antitumor activity of other cytotoxic agents. Researchers have explored its potential as an adjunct therapy to sensitize multidrug-resistant tumor cells, making it a valuable candidate for combination treatments.
  • Coordination Chemistry

    • The ligand bis(4-benzhydryl-benzoxazol-2-yl)methane (also known as 4-BzhH2BoxCH2 ) has been synthesized from this compound. Alkali metal complexes, including monomeric and dimeric forms, were obtained by deprotonation. These complexes serve as promising precursors for low-valent main group complexes .

    Crystallography and Intermolecular Interactions

    • Crystallographic studies of related compounds, such as 2-chloro-N-(2,4-dinitrophenyl) acetamide , have revealed intriguing features. For instance, the crystal structure of 2-chloro-N-(2,4-dinitrophenyl) acetamide exhibits intramolecular hydrogen bonding and various intermolecular interactions, including C–H⋯O and C–H⋯Cl interactions .
    • Additionally, the optical properties of 2-chloro-N-(2,4-dinitrophenyl) acetamide have been investigated, showing solvatochromic effects depending on the solvent polarity .

    Theoretical Investigations and UV-Vis Spectroscopy

    • Time-dependent density functional theory (TD-DFT) calculations provide insights into the deprotonation process of 2-chloro-N-(2,4-dinitrophenyl) acetamide in polar solvents like DMF .
    • UV–vis spectrophotometry studies reveal how the compound’s optical properties vary with different solvents .

    Polymorphism Studies

    • While not directly related to our compound, studies on polymorphic modifications of other benzamide derivatives, such as 3-chloro-N-(2-fluorophenyl)benzamide and 2-iodo-N-(4-bromophenyl)benzamide , have explored the role of intermolecular interactions in crystal packing .

Mechanism of Action

If the compound is a drug, this would involve studying how the compound interacts with biological systems, the metabolic pathways it affects, and its pharmacokinetics .

Safety and Hazards

This would involve studying the compound’s toxicity, potential health effects, and necessary safety precautions .

Future Directions

This would involve discussing potential future research directions, such as new synthetic routes, potential applications, or new reactions .

properties

IUPAC Name

N-(4-benzhydryl-1,3-thiazol-2-yl)-2-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN2OS/c24-19-14-8-7-13-18(19)22(27)26-23-25-20(15-28-23)21(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-15,21H,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUWSEHBNXLMNBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CSC(=N3)NC(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-benzhydrylthiazol-2-yl)-2-chlorobenzamide

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